![molecular formula C13H20N4O4 B5526262 8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526262.png)

8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves complex chemical reactions, often aiming at exploring their potential as pharmacological agents. One synthesis approach involves the reaction of different substituents at the 8 position of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive activity screening, indicating the versatility of these compounds in medicinal chemistry (Caroon et al., 1981).

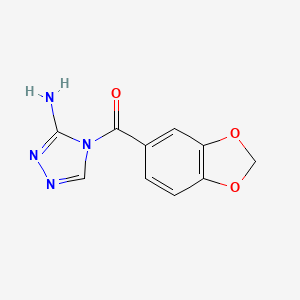

Molecular Structure Analysis

The molecular structure of compounds similar to 8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has been investigated through various analytical techniques. Studies on derivatives of 5-oxa-2,6-diazaspiro[3.4]octan-1-one have provided insights into the stereochemistry and conformational preferences of these spiro compounds, highlighting the impact of substituents on their spatial arrangement (Chiaroni et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has been a subject of study, with interest in their interaction with various chemical agents and conditions. For example, the reaction of these compounds with nitriles in the presence of concentrated sulfuric acid yields a variety of spirocyclic systems, demonstrating the compounds' versatility in chemical synthesis (Rozhkova et al., 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, of compounds in the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family, have been examined. Research on the crystal structures of oxa-thia-spiro-decene derivatives, for instance, reveals insights into their solid-state characteristics and intermolecular interactions, which can influence their physical behavior and potential applications (Parvez et al., 1997).

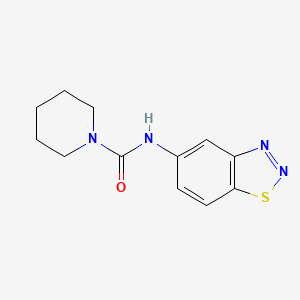

Chemical Properties Analysis

Investigations into the chemical properties of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives focus on their reactivity, stability, and interaction with biological targets. The antimicrobial studies on novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, for example, highlight the potential bioactivity of these compounds, suggesting their application in developing new therapeutic agents (Gaonkar et al., 2006).

Scientific Research Applications

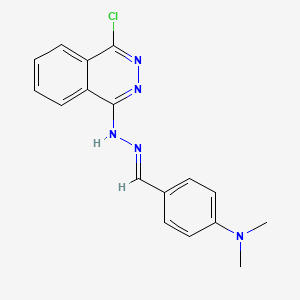

Antihypertensive Activity

A study by Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions, including compounds structurally similar to the one , for screening as antihypertensive agents. Their research highlighted the antihypertensive potential of these compounds, particularly those with specific substitutions that acted as alpha-adrenergic blockers, indicating a significant direction for cardiovascular drug development (Caroon et al., 1981).

Supramolecular Arrangements

Graus et al. (2010) focused on the synthesis and structural analysis of diazaspiro decane derivatives, including their supramolecular arrangements. This research contributes to the understanding of how substituents on cyclohexane rings influence crystal structures, which is crucial for the design of materials with specific properties (Graus et al., 2010).

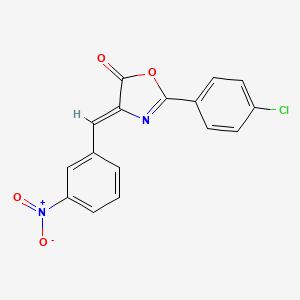

Antimicrobial Activity

Another area of research involves the synthesis and evaluation of oxadiazole derivatives for antimicrobial activity. Krishna et al. (2015) reported the synthesis of novel coumarins featuring 1,2,4-oxadiazole and assessed their antimicrobial efficacy. This study underscores the potential of oxadiazole derivatives in developing new antimicrobial agents, suggesting a possible research application for compounds similar to the one (Krishna et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

8-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4/c1-16-9-13(20-12(16)18)3-5-17(6-4-13)7-10-14-11(8-19-2)21-15-10/h3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEIOWAGBYSWSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCN(CC2)CC3=NOC(=N3)COC)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-YL]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526179.png)

![(1R*,3S*)-3-methoxy-3-methyl-7-[3-(3-thienyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5526196.png)

![(3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5526204.png)

![4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5526205.png)

![3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5526212.png)

![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526229.png)

![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5526236.png)

![N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5526238.png)

![[(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526253.png)

![2-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5526266.png)